Oxindol

Descripción general

Descripción

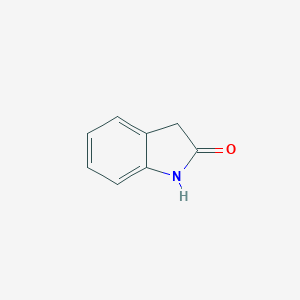

Oxindol, también conocido como 2-indolona, es un compuesto orgánico heterocíclico aromático con la fórmula C8H7NO. Tiene una estructura bicíclica, que consiste en un anillo de benceno de seis miembros fusionado a un anillo de cinco miembros que contiene nitrógeno. El this compound es una indolina modificada con un carbonilo sustituido en la segunda posición del anillo de indolina de cinco miembros. Clasificado como una amida cíclica, es un sólido amarillo pálido .

Aplicaciones Científicas De Investigación

Anticancer Applications

Oxindole derivatives have been extensively studied for their potential as anticancer agents. Research indicates that various oxindole compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells.

- Spiro Oxindole Derivatives : A study evaluated spiro oxindole derivatives against MCF-7 (human breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. Compound 6, with a specific N-benzyl substitution, showed significant potency with IC50 values of 3.55 μM and 4.40 μM, respectively. Importantly, these compounds demonstrated non-cytotoxic effects on normal cells (NIH/3T3) .

- Mechanism of Action : The anticancer activity of spirocyclic oxindoles is linked to their ability to induce apoptosis in cancer cells without affecting normal cells. For instance, oxindole alkaloids derived from Uncaria tomentosa have shown apoptosis-mediated cytotoxicity against acute lymphoblastic leukemia cells .

- Case Study Table :

| Compound | Cancer Type | IC50 (μM) | Cytotoxicity on Normal Cells |

|---|---|---|---|

| Compound 6 | MCF-7 | 3.55 | Non-cytotoxic |

| Compound 6 | MDA-MB-231 | 4.40 | Non-cytotoxic |

Neuroprotective Effects

Oxindoles have been identified in traditional medicine as neuroprotective agents. Research has shown that certain oxindole derivatives possess the ability to protect neuronal cells from oxidative stress and apoptosis.

- Chinese Herbal Medicine : Compounds such as those found in Uncaria rhynchophylla, which contains oxindole alkaloids, have demonstrated neuroprotective properties . This suggests potential applications in treating neurodegenerative diseases.

Anti-inflammatory Properties

Oxindole derivatives are also being explored for their anti-inflammatory effects.

- Chiral Oxindole Analogues : Recent studies have identified chiral oxindole-type analogues that exhibit both anti-inflammatory and analgesic properties comparable to traditional steroidal drugs like dexamethasone . These compounds may offer therapeutic alternatives with reduced side effects.

Antiviral Applications

The antiviral potential of oxindoles has been highlighted in studies targeting HIV-1.

- 3-Oxindole Derivatives : A series of 3-oxindole derivatives were synthesized and screened for their inhibitory effects on HIV-1 infection. One compound exhibited an IC50 of 0.4578 μM with a high selectivity index, indicating its potential as a lead compound for developing new anti-HIV agents .

Synthesis and Structural Diversity

The synthesis of oxindoles is continually evolving, with new methodologies being developed to enhance structural diversity and bioactivity.

Mecanismo De Acción

El mecanismo de acción del oxindol implica su interacción con varios objetivos moleculares y vías. Por ejemplo, se ha demostrado que los derivados del this compound inhiben las tirosina quinasas receptoras, que suprimen las vías de señalización celular implicadas en la progresión del cáncer . Además, se ha informado que los alcaloides de this compound de Uncaria tomentosa causan apoptosis en las células cancerosas al inhibir objetivos como la dihidrofolato reductasa y el homólogo del minuto doble 2 de ratón (MDM2) .

Análisis Bioquímico

Biochemical Properties

Oxindole is derived in nature from tryptophan, formed by gut bacteria . It interacts with various enzymes, proteins, and other biomolecules. The C-3 stereocenter of the substituents of oxindoles and their absolute arrangement have a substantial impact on the bioactivity of these substances .

Cellular Effects

Oxindole has been shown to have profound neurodepressant effects . It has been found that derivatives of oxindole were tested in human tumor cell lines and in healthy donor primary cells (PBMCs), providing compounds with high anticancer effects . Oxindole influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxindole exerts its effects at the molecular level through various mechanisms. For instance, a novel oxindole-based molecular motor featuring pronounced electronic push–pull character and a four-fold increase of the photoisomerization quantum yield in comparison to previous motors of its class has been reported . This suggests that the charge-transfer character of the excited state diminishes the degree of pyramidalisation at the alkene bond during isomerisation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxindole change over time. For instance, Oxindole is formed rapidly and irreversibly in response to increases in auxin levels

Dosage Effects in Animal Models

In animal models, the effects of Oxindole vary with different dosages. Rats treated with Oxindole showed decreased spontaneous locomotor activity, loss of the righting reflex, hypotension, and reversible coma

Metabolic Pathways

Oxindole is involved in several metabolic pathways. It is derived from tryptophan, formed by gut bacteria . The transformation pathway of indole was characterized by well-known steps through oxindole, isatin, and anthranilic acid .

Transport and Distribution

It is known that auxin homeostasis plays a central role during grapevine initial fruit development and that gibberellin and auxin control auxin homeostasis by reducing polar auxin transport .

Subcellular Localization

The subcellular localization of Oxindole is not yet fully understood. A flavin-dependent monooxygenase gene (ScFMO1) found in S. cusia, which has the capacity to produce indoxyl from indole, has been confirmed to localize in the cytoplasm .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El oxindol se puede sintetizar a través de varios métodos. Un método común implica la ciclización catalizada por paladio de α-cloroacetanilidas. Esta reacción es altamente regioselectiva y convierte las α-cloroacetanilidas en oxindoles con rendimientos de buenos a excelentes y alta compatibilidad con los grupos funcionales . Otro método implica el uso de sales de nitrenio N-heterocíclicas como aceptores de electrones catalíticos para fotoactivaciones de complejos de transferencia de carga bajo irradiación de luz azul .

Métodos de producción industrial: La producción industrial de this compound a menudo implica el uso de catalizadores de paladio y ligandos para facilitar la α-arilación de oxindoles. Este método proporciona altos rendimientos y es eficiente para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: El oxindol experimenta varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Se sabe que reacciona con electrófilos como haluros de alquilo y da productos de condensación aldólica cuando reacciona con compuestos carbonílicos .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de this compound incluyen catalizadores de paladio, sales de nitrenio N-heterocíclicas y haluros de arilo. Las condiciones a menudo implican irradiación con luz azul, oxígeno atmosférico como reoxidante y el uso de solventes como mesitileno o tolueno .

Principales productos formados: Los principales productos formados a partir de las reacciones de this compound incluyen oxindoles 3,3-disustituidos, que se sintetizan a través del acoplamiento formal C-H, Ar-H de anilidas .

Comparación Con Compuestos Similares

El oxindol es similar a otros compuestos heterocíclicos como el indol y el espirothis compound. el this compound es único debido a su estructura bicíclica y la presencia de un grupo carbonilo sustituido en la segunda posición del anillo de indolina . Los compuestos similares incluyen 3-metilthis compound, semaxanib y rincofilina .

Lista de compuestos similares:- Indol

- Espirothis compound

- 3-Metilthis compound

- Semaxanib

- Rincofilina

La estructura única y la reactividad diversa del this compound lo convierten en un compuesto valioso en diversos campos de la investigación científica y las aplicaciones industriales.

Actividad Biológica

Oxindole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of oxindole, highlighting its pharmacological properties, structure-activity relationships (SARs), and recent advancements in research.

Overview of Oxindole

Oxindole is characterized by a bicyclic structure comprising an indole and a carbonyl group. It is naturally occurring in various plant species, including Uncaria tomentosa , commonly known as cat's claw, which has been traditionally used for its health benefits. The structural simplicity and versatility of oxindole make it an attractive scaffold for drug development.

Biological Activities

Oxindole and its derivatives exhibit a wide range of biological activities, which can be categorized as follows:

- Anticancer Activity : Numerous studies have demonstrated the potential of oxindole derivatives as anticancer agents. For instance, compounds such as Nintedanib and Sunitinib , both oxindole derivatives, have shown effectiveness against various cancers by inhibiting angiogenesis and tumor growth .

- Antimicrobial Properties : Oxindole derivatives have been found to possess significant antibacterial and antifungal activities. A study reported the synthesis of new oxindoles that exhibited potent antibacterial effects against several strains, including Staphylococcus aureus and Escherichia coli .

- Antioxidant Effects : Oxindole compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases .

- Other Pharmacological Activities : Additional activities include antiviral, antileishmanial, antitubercular, and anti-inflammatory effects. For example, certain oxindole derivatives have shown efficacy in inhibiting the production of pro-inflammatory cytokines .

Structure-Activity Relationships (SAR)

The biological activity of oxindole derivatives is significantly influenced by their chemical structure. Modifications at various positions on the oxindole ring can enhance or diminish their pharmacological properties. Key findings include:

- The presence of specific substituents at the C-3 position can alter the potency and selectivity of oxindole derivatives towards various biological targets.

- Stereochemistry plays a critical role; for instance, the chirality at the C-3 position has been linked to improved binding affinity to target proteins .

Recent Research Findings

Recent studies have focused on synthesizing novel oxindole derivatives with enhanced biological activities. Some notable findings include:

- A versatile method for synthesizing new oxindoles from substituted isatins has been developed, yielding compounds with antibacterial properties ranging from 44% to 96% effectiveness .

- Research on oxindole semicarbazones has revealed their potential as multifunctional agents with antibacterial, antifungal, and antioxidant properties .

Case Studies

- Nintedanib : Approved for treating idiopathic pulmonary fibrosis (IPF), Nintedanib exemplifies the therapeutic potential of oxindoles in managing chronic lung diseases through its antiproliferative action .

- Sunitinib : This tyrosine kinase inhibitor is used for renal cell carcinoma treatment. Its mechanism involves blocking multiple receptor tyrosine kinases involved in tumor growth .

Propiedades

IUPAC Name |

1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGFTBXVXVMTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870389 | |

| Record name | 1,3-Dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to brown powder; [Alfa Aesar MSDS] | |

| Record name | 2-Oxindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000132 [mmHg] | |

| Record name | 2-Oxindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59-48-3 | |

| Record name | Oxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroindol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9338U62H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Dihydro-(2H)-indol-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.